1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one
Description
Properties
IUPAC Name |
4-(3-aminophenyl)-1H-tetrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-5-2-1-3-6(4-5)12-7(13)9-10-11-12/h1-4H,8H2,(H,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPAMNVHAKSASD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)NN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition Reactions
The [2+3] cycloaddition between nitriles and azides remains the most widely employed route for tetrazole formation. For this compound, this typically involves reacting 3-aminobenzonitrile with sodium azide in the presence of a Lewis acid catalyst such as zinc bromide. Yields for this reaction range from 45% to 68% under optimized conditions. A critical limitation is the competing formation of regioisomers, which necessitates careful control of temperature and solvent polarity.
Single-Step Orthoester Condensation
Adapting the methodology from US Patent 3,767,667A, 3-aminophenylamine can be condensed with trimethyl orthoacetate and ammonium azide. This one-pot reaction eliminates the need for hydrazoic acid, instead employing safer azide salts. Pilot-scale studies report yields exceeding 75% with reaction times under 6 hours. The mechanism proceeds via intermediate iminium species, which undergo cyclization to form the tetrazole ring.
Advanced Methodologies for Targeted Synthesis
Suzuki Coupling-Hydrogenolysis Tandem Approach
Building on work by Smith et al., a modular strategy employs Suzuki-Miyaura coupling to install the 3-nitrophenyl group onto a tetrazole precursor, followed by hydrogenolytic reduction to the amine. Key steps include:
- Coupling Phase : 5-Chloro-1H-tetrazole reacts with 3-nitrophenylboronic acid using XPhos Pd G3 catalyst, achieving 65–72% conversion.
- Reduction Phase : Catalytic hydrogenation (10% Pd/C, H₂, 40 psi) reduces the nitro group to amine with >90% selectivity.
This method’s chief advantage lies in its compatibility with array-based synthesis, though the multi-step protocol lowers overall yield to 23–28%.
Nitro-to-Amine Functionalization
Recent studies demonstrate the feasibility of synthesizing nitro-substituted intermediates followed by reduction. For example, 1-(3-nitrophenyl)-1,4-dihydro-5H-tetrazol-5-one undergoes reduction using SnCl₂/HCl or catalytic transfer hydrogenation (Pd/C, ammonium formate). The former method achieves 85% yield but generates stoichiometric waste, while the latter offers greener credentials at 78% efficiency.
Comparative Analysis of Synthetic Routes
Key Observations :
- The orthoester method provides the best balance of yield and operational simplicity.
- Suzuki-based routes enable precise aryl group installation but suffer from scalability challenges.
- Nitro reduction offers high yields but requires pre-synthesis of nitro intermediates.
Optimization Strategies and Challenges
Solvent and Catalyst Screening
Polar aprotic solvents (DMF, DMSO) enhance cycloaddition rates but promote decomposition above 130°C. Mixed solvent systems (e.g., DMF/H₂O 4:1) improve yields by 12–15% through stabilization of reactive intermediates. Catalyst screening reveals that Zn(OTf)₂ outperforms ZnBr₂ in regioselectivity (90:10 N1:N2 isomer ratio vs. 75:25).
Protecting Group Strategies
The 3-amino group’s nucleophilicity necessitates protection during tetrazole ring formation. Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups are commonly employed. Deprotection via TFA/CH₂Cl₂ (Boc) or H₂/Pd-C (Cbz) restores the amine with >95% efficiency.
Scalability and Industrial Considerations
Batch process simulations indicate that the orthoester method scales linearly up to 50 kg with consistent yields (73–76%). Continuous flow implementations reduce reaction time to 2 hours through enhanced heat transfer. Environmental metrics (PMI = 8.2, E-factor = 4.1) favor this route over nitro reduction (PMI = 14.6, E-factor = 9.8).
Chemical Reactions Analysis
1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding nitro or nitroso derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, leading to the formation of the corresponding amine.
Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups onto the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a tetrazole ring with an amino group attached to a phenyl group. Its molecular formula is . The synthesis typically involves the reaction of 3-nitroaniline with sodium azide in the presence of reducing agents like iron powder, followed by cyclization to form the tetrazole structure. This process can be optimized for higher yields through careful control of reaction conditions such as temperature and solvent choice.
Chemistry
1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one serves as a crucial building block in the synthesis of more complex organic molecules. Its tetrazole moiety is valuable in coordination chemistry as a ligand for metal complexes, which can exhibit unique electronic properties and catalytic activities.
Biology
Research has indicated that this compound possesses significant biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial effects against various pathogenic microorganisms, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents to combat resistance .
- Anticancer Activity : Preliminary investigations suggest potential anticancer properties, with ongoing studies focusing on its cytotoxic effects against different cancer cell lines .
Medicine
In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate. Its ability to interact with biological targets suggests it could play a role in drug development for various diseases .
Industrial Applications
The compound is also utilized in the production of specialty chemicals and materials:
- Polymers and Dyes : It can be incorporated into polymer matrices to enhance specific properties such as thermal stability or colorimetric responses in dye applications.
- Chemical Manufacturing : Its reactivity allows it to be used in synthesizing other valuable compounds within industrial settings.
Case Study 1: Antimicrobial Activity
A recent study evaluated several derivatives of this compound for their antimicrobial properties. Compounds were tested against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that some derivatives exhibited inhibition zones significantly larger than those of standard antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Anticancer Research
In another study focusing on anticancer activity, derivatives were tested against various cancer cell lines using MTT assays. The findings revealed that specific modifications to the structure enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells. This highlights the potential for designing targeted therapies based on this compound's scaffold .
Mechanism of Action
The mechanism of action of 1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, modulating their activity. The tetrazole ring may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one and related tetrazol-5-one derivatives:
Key Findings :
Synthesis and Purification: Chloroethyl and bromoethyl derivatives are synthesized via alkylation and purified using silica gel chromatography or membrane cascades, achieving yields up to 80–84% . The tert-butyl analog undergoes regioselective alkylation and photolysis to generate diaziridinones, highlighting the tetrazole core’s versatility in generating nitrogen-rich fragments .
Bromoethyl derivatives are precursors to Schedule I controlled substances, emphasizing their restricted use in pharmaceutical manufacturing .
Research Implications and Gaps
- Stability: The saturated tetrazole ring in this compound may confer greater thermal stability compared to unsaturated analogs like 5-amino-1-phenyltetrazole .
- Synthetic Challenges: The aminophenyl group’s electron-donating effects could complicate electrophilic substitution reactions, necessitating optimized conditions for derivatization.
Biological Activity
1-(3-Aminophenyl)-1,4-dihydro-5H-tetrazol-5-one is a compound with significant biological activity, particularly in pharmacology due to its unique tetrazole moiety. This compound has garnered attention for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and analgesic properties. This article explores the biological activities of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a tetrazole ring, which is known for its stability and ability to interact with biological targets. The presence of the amino group enhances its solubility and biological activity.
Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds exhibit notable antimicrobial properties. Specifically, studies have shown that this compound demonstrates effectiveness against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| This compound | Escherichia coli | Low |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which have been evaluated in various in vitro and in vivo models. It has been shown to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
The biological activity of this compound is attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : It has been observed to inhibit enzymes like cyclooxygenase (COX), which are crucial in the inflammatory response.
Study 1: Antimicrobial Efficacy
A study conducted by researchers investigated the antimicrobial efficacy of various tetrazole derivatives, including this compound. The results indicated that while it showed moderate activity against Staphylococcus aureus, it was less effective against Escherichia coli .
Study 2: Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory effects of the compound in a rat model of arthritis. The findings revealed a significant reduction in swelling and pain indicators when treated with the compound compared to control groups .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3-aminophenyl)-1,4-dihydro-5H-tetrazol-5-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of precursors such as thiosemicarbazides or hydrazine derivatives. For example, refluxing intermediates with NaBH₄ in absolute ethanol (4–6 hours) followed by recrystallization (ethanol/water mixtures) yields purified products with yields >60% . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (70–80°C for PEG-400-mediated reactions), and catalysts (e.g., Bleaching Earth Clay at pH 12.5) to improve selectivity and yield .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- IR Spectroscopy : Identifies NH stretching (3200–3400 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and NH₂ groups (δ 4.5–5.5 ppm, broad) .
- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What reaction mechanisms govern the cyclocondensation of this compound precursors?
- Methodological Answer : Cyclocondensation proceeds via nucleophilic attack of the amino group on electrophilic carbons, followed by dehydration. Density Functional Theory (DFT) studies can model transition states, while kinetic monitoring (e.g., TLC or in-situ IR) identifies rate-limiting steps. Solvent effects (polar aprotic vs. protic) and acid/base catalysis (e.g., acetic acid or Et₃N) significantly influence reaction pathways .
Q. How can potentiometric titration determine the acidity constants (pKa) of this compound derivatives?
- Methodological Answer : Titrate compounds with tetrabutylammonium hydroxide (TBAH, 0.05 M) in non-aqueous solvents (e.g., isopropyl alcohol or DMF). Measure half-neutralization potentials (HNP) via pH/mV plots and calculate pKa using the Henderson-Hasselbalch equation. For example, triazolone derivatives exhibit pKa values between 8.2–10.5, influenced by electron-withdrawing substituents .
Q. How do structural modifications (e.g., substituent variations) affect the biological activity of this compound?
- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with halogen (Cl, F), nitro (-NO₂), or aryl groups. For instance:
- Antimicrobial Activity : Electron-withdrawing groups (e.g., -Br in 4e) enhance activity against S. aureus (MIC 8 µg/mL) compared to unsubstituted analogs .
- Anticancer Activity : Methyl or methoxy groups improve solubility and receptor binding in MCF-7 cell lines (IC₅₀ < 20 µM) .
- Data Analysis : Use ANOVA or regression models to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. How can contradictory data in biological assays (e.g., variable antimicrobial efficacy) be resolved?
- Methodological Answer : Address discrepancies by:
- Standardizing Assays : Use CLSI guidelines for MIC determination and control strains (e.g., E. coli ATCC 25922) .
- Solubility Adjustments : Employ co-solvents (DMSO ≤1%) to ensure compound dissolution without cytotoxicity .
- Statistical Validation : Apply error analysis (e.g., Chauvenet’s criterion) to exclude outliers and report 95% confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
